molecular formula C15H11FO3 B7761059 (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid

Cat. No.: B7761059
M. Wt: 258.24 g/mol
InChI Key: WESGDCQCHIRDMG-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative featuring a 4-fluorophenoxy substituent on the phenyl ring. This scaffold is known for bioactivity, including anti-inflammatory and antitumor properties, depending on substituent variations . Fluorine atoms, as in the 4-fluorophenoxy group, often enhance metabolic stability and lipophilicity, influencing pharmacokinetic profiles .

Properties

IUPAC Name

(E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-10H,(H,17,18)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESGDCQCHIRDMG-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Piperidine or pyridine (5–10 mol%)

  • Solvent : Ethanol or toluene under reflux (80–110°C)

  • Duration : 6–12 hours

  • Yield : 65–78%

The mechanism proceeds via deprotonation of malonic acid to form a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated enoic acid. Steric hindrance from the 4-fluorophenoxy group necessitates prolonged reaction times compared to simpler cinnamic acids.

Table 1 : Knoevenagel Condensation Parameters

ParameterValue RangeImpact on Yield
Catalyst Loading5–10 mol%Optimizes enolate formation
Temperature80–110°CHigher temps reduce reaction time
Solvent PolarityEthanol > ToluenePolar solvents enhance rates

Esterification-Hydrolysis Approach: Stepwise Functionalization

This two-step method first synthesizes the methyl ester, followed by saponification to the carboxylic acid.

Step 1: Esterification

  • Reagents : Thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide)

  • Conditions : Methanol, 0–25°C, 2–4 hours

  • Intermediate : Methyl (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoate

Step 2: Hydrolysis

  • Reagents : NaOH or KOH (2–4 M)

  • Conditions : Reflux in aqueous ethanol (70°C, 3–6 hours)

  • Yield : 70–85% overall

Advantages : Mitigates side reactions during Knoevenagel by isolating the ester intermediate.

Palladium-Catalyzed Cross-Coupling: Building the Aryl Ether Moiety

The 4-fluorophenoxy group is introduced via Ullmann or Buchwald-Hartwig coupling prior to Knoevenagel condensation.

Key Reaction Parameters

  • Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ (2–5 mol%)

  • Ligand : Xantphos or BINAP (4–8 mol%)

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : DMF or dioxane (100–120°C, 12–24 hours)

  • Yield : 60–75% for the aryl ether intermediate

Table 2 : Cross-Coupling Optimization

ParameterOptimal ValueEffect on Efficiency
Ligand TypeXantphosEnhances turnover frequency
BaseCs₂CO₃Improves phenolic deprotonation
Temperature110°CBalances rate vs. catalyst stability

Industrial-Scale Production: Continuous Flow Systems

Large-scale synthesis employs flow chemistry to enhance heat transfer and reduce reaction times.

Process Design

  • Reactor Type : Microtubular or packed-bed reactor

  • Residence Time : 10–30 minutes (vs. hours in batch)

  • Throughput : 5–10 kg/day per reactor module

  • Purity : ≥98% (by HPLC)

Advantages : Reduced solvent waste, consistent product quality, and scalability.

Comparative Analysis of Methodologies

Table 3 : Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Knoevenagel65–7895–98ModerateLow
Esterification-Hydrolysis70–8597–99HighMedium
Cross-Coupling60–7590–95LowHigh
Continuous Flow80–8898–99.5Very HighMedium

The esterification-hydrolysis route offers the best balance of yield and scalability, while continuous flow systems excel in industrial contexts.

Recent Advances: Computational Modeling and Catalyst Design

Density functional theory (DFT) studies optimize transition states in Knoevenagel reactions, predicting ideal solvent-catalyst combinations. Novel N-heterocyclic carbene (NHC) catalysts reduce side reactions in cross-coupling steps, achieving yields up to 82% .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring, altering molecular weight, polarity, and biological interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight LogP/XLogP3 Key Properties/Activity Reference ID
(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid (hypothetical) 4-(4-fluorophenoxy) C15H11FO4 274.25* ~2.8* Increased lipophilicity (predicted) -
(2E)-3-{4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid 4-[2-(4-fluorophenoxy)ethoxy] C17H15FO5 318.30 N/A Enhanced solubility due to ethoxy
(2E)-3-(4-formylphenyl)prop-2-enoic acid 4-formyl C10H8O3 176.17 N/A Reactive aldehyde group
(2E)-3-[4-(sulfooxy)phenyl]prop-2-enoic acid (p-coumaric acid sulfate) 4-sulfooxy C9H8O6S 244.22 N/A High polarity, sulfation enhances solubility
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid 4-(3-fluorobenzyloxy) C16H13FO3 272.27 N/A Industrial-grade purity (99%)
(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid 4-(2-chlorophenoxy), 3-nitro C15H10ClNO5 319.70 N/A Higher molar mass, nitro group
(2E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid 4-sulfamoyl (with CF3 substituent) C16H12F3NO4S 371.33 0.9 Moderate LogP, sulfamoyl pharmacophore

*Predicted using ChemDraw and analogous data.

Biological Activity

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid, also known as a fluorophenoxy derivative, has garnered attention in recent years for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a prop-2-enoic acid moiety linked to a phenyl ring that bears a 4-fluorophenoxy group. Its unique structure contributes to its diverse biological activities.

The biological activity of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways and cancer progression. The fluorophenoxy group enhances binding affinity to these targets, which may lead to the modulation of various biological pathways. For instance, it has been suggested that the compound can inhibit enzymes involved in the inflammatory process, thereby exerting anti-inflammatory effects.

Biological Activities

  • Anti-inflammatory Properties :
    • Research indicates that this compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can mitigate conditions characterized by excessive inflammation.
  • Anticancer Activity :
    • Preliminary studies have shown that (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects and selectivity towards certain types of cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study highlighted that derivatives similar to (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid exhibited significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent. The structure-activity relationship indicated that modifications in the fluorophenoxy group could enhance efficacy.
  • Anticancer Evaluation : In vitro studies conducted on various cancer cell lines (e.g., H460, HT-29) revealed that compounds with similar structures to (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid displayed moderate to significant potency against these cells. Notably, one study reported IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis

To understand the uniqueness of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid, a comparison with similar compounds can be enlightening:

Compound NameStructureBiological Activity
(E)-3-(4-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-oneSimilar phenyl structureModerate anticancer activity
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-oneVariations in substitutionEnhanced anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura or Heck coupling to introduce the fluorophenoxy moiety. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–100°C to balance reactivity and byproduct formation .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
    Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm stereochemistry (E-configuration) and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
    Thin-layer chromatography (TLC) is used for real-time reaction monitoring .

Q. What are the key physicochemical properties (e.g., solubility, logP) that influence its experimental handling?

  • Methodological Answer :

  • Solubility : Low water solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents for biological assays .
  • logP (octanol-water partition coefficient) : Predicted logP ~3.2 (via computational tools like ChemAxon) indicates moderate lipophilicity, impacting membrane permeability in cellular studies .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the propenoic acid group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) by analyzing fluorophenoxy group interactions with hydrophobic pockets .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, focusing on hydrogen bonding and π-π stacking .
  • QSAR models : Correlate structural descriptors (e.g., electronegativity of fluorine) with observed bioactivity .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Dose-response standardization : Use fixed concentration ranges (e.g., 1 nM–100 µM) to minimize variability in IC₅₀ determinations .
  • Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity .

Q. What catalytic systems improve the efficiency of coupling reactions in its synthesis?

  • Methodological Answer :

  • Palladium nanoparticles : Enhance Suzuki coupling yields (up to 90%) with reduced catalyst loading (0.5 mol%) .
  • Ligand design : Bulky phosphine ligands (e.g., XPhos) suppress undesired homocoupling side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental outcomes?

  • Methodological Answer :

  • pH-dependent degradation : Conduct accelerated stability studies (e.g., 25°C/60% RH for 6 months) to identify degradation products via LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (~150–160°C) and phase transitions critical for formulation .
  • Buffer compatibility : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ against COX-2 or 5-lipoxygenase using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests assess cytotoxicity in cancer lines (e.g., HeLa, MCF-7) .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.